molecular formula C8H17B B1611525 (R)-2-Bromooctane CAS No. 5978-55-2

(R)-2-Bromooctane

Cat. No.: B1611525
CAS No.: 5978-55-2
M. Wt: 193.12 g/mol
InChI Key: FTJHYGJLHCGQHQ-MRVPVSSYSA-N
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Description

®-2-Bromooctane is an organic compound with the molecular formula C8H17Br. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound is a member of the alkyl halides family, where a bromine atom is attached to the second carbon of an octane chain. This specific stereoisomer, denoted by the ® configuration, indicates the spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-Bromooctane can be synthesized through several methods. One common approach is the bromination of ®-2-octanol. This reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the bromide.

Industrial Production Methods: In an industrial setting, ®-2-Bromooctane can be produced via the free radical bromination of octane. This process involves the use of bromine (Br2) and a radical initiator such as azobisisobutyronitrile (AIBN) under ultraviolet light. The reaction is carefully controlled to ensure the selective bromination at the second carbon position.

Chemical Reactions Analysis

Types of Reactions: ®-2-Bromooctane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This is the most common reaction for alkyl halides. ®-2-Bromooctane can react with nucleophiles such as hydroxide ions (OH-) to form ®-2-octanol.

    Elimination Reactions: Under strong basic conditions, ®-2-Bromooctane can undergo elimination to form 1-octene.

    Reduction: The compound can be reduced to octane using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: ®-2-octanol.

    Elimination: 1-octene.

    Reduction: Octane.

Scientific Research Applications

®-2-Bromooctane has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various chiral compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions to understand the stereospecificity of enzymes.

    Medicine: ®-2-Bromooctane is used in the synthesis of pharmaceutical intermediates and active ingredients.

    Industry: It is employed in the production of specialty chemicals and as a reagent in the manufacture of fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-Bromooctane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new compound. The molecular target in these reactions is the carbon-bromine bond, which is broken and replaced by a new bond with the nucleophile. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene, with the bromine atom and a hydrogen atom being removed from adjacent carbon atoms.

Comparison with Similar Compounds

®-2-Bromooctane can be compared with other similar compounds such as:

    (S)-2-Bromooctane: The enantiomer of ®-2-Bromooctane, which has the opposite spatial arrangement around the chiral center.

    1-Bromooctane: An isomer where the bromine atom is attached to the first carbon of the octane chain.

    2-Chlorooctane: A similar compound where the bromine atom is replaced by a chlorine atom.

Uniqueness: ®-2-Bromooctane is unique due to its specific ® configuration, which imparts distinct stereochemical properties. This makes it valuable in asymmetric synthesis and in studies involving chiral recognition and catalysis.

Properties

IUPAC Name

(2R)-2-bromooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJHYGJLHCGQHQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5978-55-2
Record name sec-Octyl bromide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SEC-OCTYL BROMIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98QLJ13O36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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